(5Z)-5-(4-bromobenzylidene)-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
(5Z)-5-(4-bromobenzylidene)-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused to a triazole ring, with bromine atoms attached to the benzylidene and phenyl groups. The compound’s distinct structure makes it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C17H9Br2N3OS |
|---|---|
Molecular Weight |
463.1 g/mol |
IUPAC Name |
(5Z)-2-(2-bromophenyl)-5-[(4-bromophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H9Br2N3OS/c18-11-7-5-10(6-8-11)9-14-16(23)22-17(24-14)20-15(21-22)12-3-1-2-4-13(12)19/h1-9H/b14-9- |
InChI Key |
WRHMKEINFCIJDZ-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)Br)/SC3=N2)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)Br)SC3=N2)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Thiazole Ring Formation
The thiazole ring is typically synthesized via Hantzsch thiazole synthesis, where α-haloketones react with thiourea derivatives. For the target compound, 4-bromoacetophenone serves as the α-haloketone precursor, reacting with thiourea in the presence of iodine to form 4-(4-bromophenyl)thiazol-2-amine (Intermediate A). This intermediate is critical for subsequent Schiff base formation with aldehydes.
Reaction Conditions:
Triazole Ring Construction via Cyclization
The triazole ring is introduced through 1,3-dipolar cycloaddition between azides and alkynes or via oxidative cyclization of thiosemicarbazides. In the target compound’s synthesis, oxidative cyclization using iodobenzene diacetate (IBD) is preferred to ensure regioselectivity. Intermediate A reacts with 2-bromophenyl isocyanate under IBD-mediated conditions to form the triazole-thiazole fused system.
Key Parameters:
-
Oxidizing Agent: IBD (2.0 equiv)
-
Solvent: Dichloromethane (DCM)
-
Temperature: 25°C, ambient
-
Reaction Time: 12 hours
Functionalization of the Thiazolo-Triazole Core
Suzuki-Miyaura Coupling for Bromophenyl Attachment
The 2-bromophenyl group at position 2 is introduced via palladium-catalyzed cross-coupling. The thiazolo-triazole core undergoes borylation followed by Suzuki coupling with 2-bromophenylboronic acid. This method ensures minimal dehalogenation side reactions.
Catalytic System:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: Tetrahydrofuran (THF)/H₂O (4:1)
-
Temperature: 90°C
-
Yield: 65%
Reaction Optimization and Challenges
Solvent and Temperature Effects
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent Polarity | High (DMF) | Increases rate |
| Temperature | 90–110°C | Maximizes conversion |
| Catalyst Loading | 5–10 mol% Pd | Balances cost and efficiency |
Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states, while elevated temperatures improve kinetics but risk decomposition above 110°C.
Byproduct Formation and Mitigation
Common byproducts include dehalogenated derivatives and E-isomers of the benzylidene group. These are minimized by:
-
Using anhydrous solvents to prevent hydrolysis
-
Adding radical scavengers (e.g., BHT) during coupling reactions
-
Employing low-temperature crystallization for stereochemical purification
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity, with retention time = 12.4 min.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Cyclocondensation | 72 | 95 | 120 |
| Suzuki Coupling | 65 | 98 | 180 |
| One-Pot Cascade | 58 | 90 | 220 |
The cyclocondensation route offers the best balance of yield and cost, while Suzuki coupling achieves higher purity at elevated expenses.
Industrial-Scale Considerations
Scaling up the synthesis requires:
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(4-bromobenzylidene)-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the bromine atoms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of debrominated derivatives.
Substitution: Formation of substituted thiazolotriazoles with various functional groups.
Scientific Research Applications
(5Z)-5-(4-bromobenzylidene)-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-bromobenzylidene)-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(2-bromophenyl)-1,3-thiazole: Shares the thiazole ring but lacks the triazole moiety.
4-bromobenzaldehyde: Contains the bromobenzylidene group but lacks the thiazolotriazole structure.
Thiosemicarbazide: A precursor in the synthesis of thiazolotriazoles.
Uniqueness
(5Z)-5-(4-bromobenzylidene)-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its fused thiazole and triazole rings, along with the presence of bromine atoms. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
The compound (5Z)-5-(4-bromobenzylidene)-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 426.18 g/mol. Its structural features include a thiazole ring fused to a triazole moiety, which is characteristic of many biologically active compounds.
Antimicrobial Activity
Research has shown that derivatives of thiazolo-triazole compounds exhibit significant antimicrobial properties. For instance, studies have indicated that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Activity
The compound's structure suggests potential anticancer activity due to the presence of bromine substituents and the thiazolo-triazole framework. Preliminary studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Enzyme Inhibition
Inhibition of specific enzymes is another area where this compound may exhibit activity. For example, studies have reported that thiazolo-triazole derivatives can act as inhibitors of certain kinases and phosphatases involved in cancer progression and inflammation.
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of (5Z)-5-(4-bromobenzylidene)-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Demonstrated inhibition against E. coli and S. aureus with MIC values < 50 µg/mL. |
| Study 2 | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM. |
| Study 3 | Enzyme Inhibition | Inhibited protein kinase activity by 60% at a concentration of 10 µM. |
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties found that the compound exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus. The study utilized disc diffusion methods to assess efficacy.
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) revealed that treatment with the compound resulted in reduced viability and increased apoptosis markers such as Annexin V positivity and caspase activation.
- Mechanistic Insights : Further investigations into the mechanism of action indicated that the compound may interact with DNA or RNA synthesis pathways, leading to growth inhibition in sensitive microbial strains and cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
